molecular formula C36H44N4OPt B13720132 platinum(II) octaethylporphyrin ketone

platinum(II) octaethylporphyrin ketone

Cat. No.: B13720132
M. Wt: 743.8 g/mol
InChI Key: DKPOGYJJFLIBKP-UHFFFAOYSA-M
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Description

Platinum(II) octaethylporphyrin ketone is a platinum porphyrin compound characterized by the presence of a 2-keto group and eight ethyl substituents. Its molecular formula is C36H44N4OPt, and it has a molecular weight of approximately 743.85 Da . This compound is known for its luminescent properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of platinum(II) octaethylporphyrin ketone typically involves the reaction of octaethylporphyrin with a platinum(II) salt. One common method includes the use of platinum(II) chloride in the presence of a base, such as sodium methoxide, under reflux conditions . The reaction proceeds through the formation of an intermediate complex, which is then oxidized to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Platinum(II) octaethylporphyrin ketone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while reduction can produce platinum(0) species .

Comparison with Similar Compounds

Properties

IUPAC Name

3,3,7,8,12,13,17,18-octaethylporphyrin-23-id-2-olate;platinum(2+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H45N4O.Pt/c1-9-21-22(10-2)28-18-30-25(13-5)26(14-6)32(39-30)20-34-36(15-7,16-8)35(41)33(40-34)19-31-24(12-4)23(11-3)29(38-31)17-27(21)37-28;/h17-20H,9-16H2,1-8H3,(H-,37,38,39,40,41);/q-1;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPOGYJJFLIBKP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC3=NC(=CC4=NC(=C(C4(CC)CC)[O-])C=C5C(=C(C(=N5)C=C1[N-]2)CC)CC)C(=C3CC)CC)CC.[Pt+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H44N4OPt
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

743.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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